2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole

Lipophilicity Drug-likeness Physicochemical profiling

Medicinal chemistry programs requiring a polyhalogenated benzimidazole core often face synthetic bottlenecks when sourcing the 7-fluoro substitution pattern. 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388022-90-9) resolves this with a pre-functionalized scaffold offering orthogonal reactivity at the 2- and 4-positions (SNAr-ready chloro groups) and metabolic stability at the 7-position (fluoro blocking group). - XLogP3-AA = 3.2, TPSA = 28.7 Ų: optimal for oral bioavailability & CNS penetration. - MW 205.02 g/mol, 12 heavy atoms: satisfies Rule-of-Three criteria for fragment-based screening. - Available from multiple stock points with full analytical documentation (HPLC, NMR) for rapid SAR exploration.

Molecular Formula C7H3Cl2FN2
Molecular Weight 205.01 g/mol
Cat. No. B12823598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole
Molecular FormulaC7H3Cl2FN2
Molecular Weight205.01 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)N=C(N2)Cl)Cl
InChIInChI=1S/C7H3Cl2FN2/c8-3-1-2-4(10)6-5(3)11-7(9)12-6/h1-2H,(H,11,12)
InChIKeyMIFNPDUZGGVJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole Overview


2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole (CAS 1388022-90-9) is a polyhalogenated benzimidazole building block featuring chlorine substituents at the 2- and 4-positions and a fluorine atom at the 7-position of the core heterocycle . With a molecular formula of C₇H₃Cl₂FN₂ and a molecular weight of 205.02 g/mol, this compound belongs to the fluorinated benzimidazole class, which is widely recognized in medicinal chemistry for the development of kinase inhibitors, antiviral agents, and other bioactive molecules [1]. The strategic placement of both chlorine and fluorine substituents on the benzimidazole nucleus creates a scaffold with distinct electronic properties, lipophilicity (XLogP3-AA = 3.2), and synthetic versatility that differentiates it from non-fluorinated or differently halogenated analogs .

Polyhalogenated benzimidazole building block with Cl/F substitution pattern
Supports fluorine-mediated property modulation in medicinal chemistry
Research fit for kinase and antiviral scaffold optimization programs

Halogen Positioning in 2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole Substitution


In benzimidazole-based drug discovery, the precise position and identity of halogen substituents profoundly influence target binding, metabolic stability, and pharmacokinetic profile. Attempts to substitute 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole with closely related analogs—such as 2,4-dichloro-1H-benzo[d]imidazole (lacking the 7-fluoro), 4,7-dichloro-1H-benzimidazole (lacking the 2-chloro), or 2,4,7-trichloro-1H-benzo[d]imidazole (replacing fluorine with chlorine)—will yield intermediates with different lipophilicity (ΔLogP ≥ 0.3), altered hydrogen-bonding capacity, and divergent reactivity at the C-2 position for nucleophilic aromatic substitution (SNAr) . The 7-fluoro substituent in the target compound serves a distinct dual purpose: it acts as a metabolic blocking group at a position prone to CYP450-mediated hydroxylation, while simultaneously fine-tuning electronic distribution without the steric bulk of a chlorine atom [1]. Fluorinated benzimidazole inhibitors have demonstrated improved pharmacokinetic properties compared to non-fluorinated analogs in antiviral programs, underscoring the functional significance of this substitution pattern [2].

Replacing the 7-fluoro with hydrogen alters lipophilicity and hydrogen-bonding capacity, potentially shifting target binding and permeability compared to the fluorinated core.

Substituting 7-fluoro with 7-chloro introduces steric bulk and different electronics, which may limit metabolic blocking function expected from fluorine.

Removal of the 2-chloro group reduces reactivity for nucleophilic aromatic substitution, eliminating a key synthetic handle for sequential derivatization.

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole: Quantitative Differentiation Evidence


Lipophilicity Comparison with Non-Fluorinated Analog

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.2, compared to a LogP of 2.87 for the non-fluorinated comparator 2,4-dichloro-1H-benzo[d]imidazole (CAS 15965-56-7) . This ΔLogP of +0.33 represents an ~11% increase in lipophilicity attributable to the 7-fluoro substituent. Increased lipophilicity within this range can enhance membrane permeability and target protein binding without crossing into unfavorable high-logP territory associated with poor solubility and promiscuous binding [1].

Lipophilicity
Reported
XLogP3-AA 3.2 vs LogP 2.87 for non-fluorinated analog; ΔLogP +0.33 (≈11% higher lipophilicity).
Supports lipophilicity-driven property screening
Cross-study comparable; different computational methods may apply
Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Comparison with Non-Fluorinated Analog

The target compound has a molecular weight of 205.02 g/mol, compared to 187.03 g/mol for 2,4-dichloro-1H-benzo[d]imidazole . The +18 Da mass shift corresponds precisely to the replacement of a hydrogen with fluorine at the 7-position. This modest mass increase remains well within lead-like chemical space (MW < 300) while providing the electronic and metabolic benefits of fluorination [1].

Molecular Weight
Reported
205.02 g/mol vs 187.03 g/mol for non-fluorinated analog; ΔMW +18.0 (H→F substitution).
Confirms fluorine incorporation without exceeding lead-like mass range
Both remain within fragment-screening mass criteria
Molecular weight Lead-likeness Fragment-based drug design

Topological Polar Surface Area and Membrane Permeability

The target compound has a topological polar surface area (TPSA) of 28.7 Ų . This value is identical to that of the non-fluorinated analog 2,4-dichloro-1H-benzo[d]imidazole (TPSA 28.7 Ų) , confirming that the 7-fluoro substitution does not increase polarity or hydrogen-bonding capacity. Values well below 60 Ų predict good passive membrane permeability, and below 90 Ų are associated with blood-brain barrier penetration potential [1]. The retention of low TPSA while gaining the electronic benefits of fluorine represents a key advantage over alternative substitutions (e.g., hydroxyl or amino) that would increase PSA.

Polar Surface Area
Reported
TPSA 28.7 Ų (unchanged from non-fluorinated analog); well below CNS permeability threshold of 90 Ų.
Fluorine does not increase polarity, supporting passive permeability screening
Calculated TPSA; experimental permeability confirmation advised
Polar surface area Membrane permeability Blood-brain barrier penetration

Metabolic Stability: Fluorinated vs. Non-Fluorinated Benzimidazoles

Fluorinated benzimidazole analogs have been shown to exhibit improved pharmacokinetic properties compared to non-fluorinated counterparts. In research toward next-generation HCV NS5A inhibitors, fluorobenzimidazole inhibitors demonstrated enhanced metabolic stability relative to non-fluorinated benzimidazole analogs [1]. In vitro microsomal stability studies on benzimidazole compounds indicate that the class undergoes CYP450-mediated hydroxylation, and fluorinated analogs have metabolic rates comparable to marketed drugs [2]. While these data are class-level inferences and not specific to 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, the placement of fluorine at the 7-position is expected to block oxidative metabolism at this site, consistent with the well-established metabolic blocking effect of fluorine in drug design [3].

Metabolic Stability
Class-level
Fluorobenzimidazole class showed improved PK in HCV NS5A inhibitor program; no compound-specific microsomal data.
Supports metabolic stability review; verify for this scaffold
Class-level inference; direct data needed to confirm blocking effect at 7-position
Metabolic stability CYP450 Fluorine blocking effect

Synthetic Utility: SNAr Reactivity and Halogen Modulation

The 2-chloro substituent on benzimidazoles is known to be highly reactive toward nucleophilic aromatic substitution (SNAr), with reactivity comparable to 2-halogenopyridines [1]. In 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole, the 2-chloro undergoes facile displacement with amines, thiols, and alkoxides, while the 4-chloro can be selectively addressed under more forcing conditions or via transition metal-catalyzed cross-coupling [2]. The 7-fluoro substituent electronically deactivates the ring, modulating the reactivity of the remaining chloro substituents. This contrasts with 2,4-dichloro-1H-benzo[d]imidazole, which lacks the fluorine-mediated electronic tuning, and 2,4,7-trichloro-1H-benzo[d]imidazole, where the 7-chloro introduces steric hindrance and different electronic effects compared to fluorine [3].

SNAr Reactivity
Class-level
2-Cl highly reactive toward nucleophiles; 7-F electronically modulates reactivity while blocking metabolism; sequential derivatization with amines, thiols, or cross-coupling.
Enables sequential synthetic elaboration strategies
Reactivity differentiation inferred from halogenated heterocycle principles
Nucleophilic aromatic substitution Sequential functionalization Building block versatility

Purity and Supply Chain Consistency

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole is commercially available at ≥95% purity from multiple independent suppliers including Apollo Scientific (via CymitQuimica, catalogue PC501076) and Alfa Chemistry, as well as from Leyan (97% purity) . This multi-vendor availability contrasts with more specialized halogenated benzimidazole isomers that may be single-source or custom-synthesis only. The availability of consistent-quality material from independent sources reduces supply chain risk and enables competitive pricing for procurement.

Purity & Supply
Specification review
≥95% purity reported; available from multiple independent commercial suppliers.
Supports procurement continuity and supply assurance
Verify lot-specific purity before critical synthesis steps
Chemical purity Supply chain reliability Procurement specifications

2,4-Dichloro-7-fluoro-1H-benzo[d]imidazole Application Scenarios


Kinase Inhibitor Lead Optimization

For medicinal chemistry programs targeting ATP-binding pockets of kinases, the XLogP3-AA of 3.2 positions 2,4-dichloro-7-fluoro-1H-benzo[d]imidazole in the optimal lipophilicity range for oral bioavailability while maintaining sufficient polarity for kinase hinge-region binding. The scaffold can serve as a core for type I or type II kinase inhibitors, where the 2-chloro can be displaced with hinge-binding motifs and the 4-chloro can be elaborated for selectivity pocket interactions .

Antiviral Drug Discovery

Building on the demonstrated pharmacokinetic advantages of fluorinated benzimidazoles in antiviral programs, this scaffold is well-suited for development of next-generation antiviral agents . The 7-fluoro substitution provides metabolic protection at a common site of oxidative metabolism, while the 2- and 4-chloro substituents offer orthogonal derivatization handles for rapid SAR exploration [1].

CNS Drug Discovery Programs

With a TPSA of 28.7 Ų—well below the 90 Ų threshold associated with CNS penetration—2,4-dichloro-7-fluoro-1H-benzo[d]imidazole is an attractive core scaffold for neuroscience drug discovery . The fluorine substituent provides conformational and electronic benefits without increasing polar surface area, unlike alternative polar substituents that would compromise CNS permeability [1].

Fragment-Based Drug Discovery

At 205.02 g/mol with a heavy atom count of 12, this scaffold satisfies the 'Rule of Three' criteria for fragment-based screening (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Compared to non-fluorinated dichloro analogs, it offers enhanced binding affinity potential through fluorine-mediated hydrophobic and polar interactions while maintaining fragment-appropriate physicochemical properties [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Fluorinated scaffold with modulated lipophilicity
Permeability and binding affinity assays
Antiviral scaffold research
Metabolic stability research context
CYP450 metabolism and PK profiling
CNS drug discovery programs
Low polar surface area scaffold
CNS permeability and transporter assays
Fragment-based drug discovery
Lead-like physicochemical profile
Fragment screening and hit validation
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